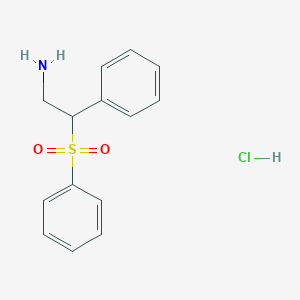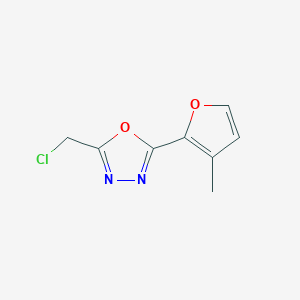![molecular formula C19H19N5O5S B2367900 4-(2-(2-morfolino-7-oxotiazolo[4,5-d]pirimidin-6(7H)-il)acetamido)benzoato de metilo CAS No. 1223941-79-4](/img/structure/B2367900.png)
4-(2-(2-morfolino-7-oxotiazolo[4,5-d]pirimidin-6(7H)-il)acetamido)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a complex organic compound, known for its unique molecular structure and potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound belongs to a class of heterocyclic compounds and incorporates multiple functional groups that contribute to its reactivity and biological activity.
Aplicaciones Científicas De Investigación
Methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of new materials with desired chemical properties.
Biology: In biological research, this compound is investigated for its potential interactions with various biomolecules. Its structure allows for the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound's potential therapeutic applications are explored in medicinal chemistry. Researchers study its activity against specific biological targets, aiming to develop new drugs with improved efficacy and safety profiles.
Industry: In industrial applications, this compound is used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity. It may also be used in the design of novel catalysts for chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate typically involves multiple steps, each requiring precise reaction conditions. The initial steps often include the formation of the thiazolopyrimidine core via a cyclization reaction. Subsequent steps involve the introduction of the morpholino group and the acetamido linkage, followed by esterification to form the benzoate ester. Each step demands controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to increase efficiency and reduce costs. This may include the use of flow chemistry techniques, where reactions are conducted in a continuous flow setup, allowing for better control over reaction parameters and improved scalability. Industrial production also emphasizes the use of environmentally benign solvents and catalysts to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups that can participate in different chemical processes.
Common Reagents and Conditions: Oxidation reactions may involve reagents such as hydrogen peroxide or potassium permanganate, while reduction reactions could use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the specific reaction mechanism.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced compounds with altered electronic properties. Substitution reactions can lead to a variety of substituted derivatives, each with unique chemical and biological characteristics.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound's multiple functional groups enable it to bind to various biomolecules, potentially inhibiting enzymes or interacting with receptors. The exact mechanism depends on the specific biological context, including the presence of co-factors and other interacting molecules.
Comparación Con Compuestos Similares
Methyl 4-(2-(2-morpholino-7-oxoimidazo[1,2-a]pyrimidin-6(7H)-yl)acetamido)benzoate
Methyl 4-(2-(2-piperidino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
Ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
Methyl 4-(2-(2-morpholino-5,7-dioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
Each of these compounds shares some structural features with methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate but differs in specific substituents or functional groups, resulting in distinct chemical and biological properties. This uniqueness makes each compound valuable for different research applications, highlighting the importance of structural diversity in chemical research.
Propiedades
IUPAC Name |
methyl 4-[[2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S/c1-28-18(27)12-2-4-13(5-3-12)21-14(25)10-24-11-20-16-15(17(24)26)30-19(22-16)23-6-8-29-9-7-23/h2-5,11H,6-10H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDFEIYOYQUWAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2367818.png)



![N-[(5-chlorothiadiazol-4-yl)methoxy]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2367825.png)


![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)
![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)

